3,5-Dichloro-2-nitrobenzodifluoride
Overview
Description
Preparation Methods
The preparation of 3,5-Dichloro-2-nitrobenzodifluoride typically involves nitration reactions. One common method involves the nitration of 2,4-dichlorobenzotrifluoride using a mixture of fuming nitric acid and fuming sulfuric acid. The reaction is carried out at elevated temperatures with stirring for an extended period . Industrial production methods often involve multi-step processes to ensure high purity and yield.
Chemical Reactions Analysis
3,5-Dichloro-2-nitrobenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the specific reaction conditions .
Scientific Research Applications
3,5-Dichloro-2-nitrobenzodifluoride is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition, particularly cytochrome P450 enzymes.
Medicine: The compound is explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-nitrobenzodifluoride is not fully understood. it is known to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and other xenobiotics. It is thought to interact with the heme group of the enzyme, leading to inhibition of the enzyme’s activity.
Comparison with Similar Compounds
3,5-Dichloro-2-nitrobenzodifluoride can be compared with other similar compounds such as:
3,5-Dichloro-4-fluoronitrobenzene: Similar in structure but with a fluorine atom instead of a difluoromethyl group.
2,4-Dichloro-3,5-dinitrobenzotrifluoride: Contains additional nitro groups and a trifluoromethyl group, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and nitro groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,5-dichloro-3-(difluoromethyl)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-3-1-4(7(10)11)6(12(13)14)5(9)2-3/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTLBUPRUCNWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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